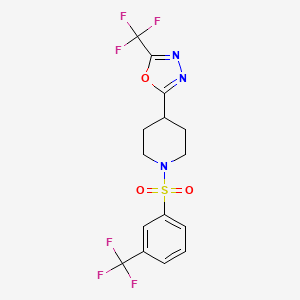
2-(Trifluoromethyl)-5-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)-5-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C15H13F6N3O3S and its molecular weight is 429.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(Trifluoromethyl)-5-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a novel derivative that incorporates both a trifluoromethyl group and a piperidine moiety, making it a subject of interest in medicinal chemistry. This article explores its biological activity, focusing on antimicrobial and anticancer properties, as well as its potential mechanisms of action.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features:
- A trifluoromethyl group that enhances lipophilicity and biological activity.
- A piperidine ring which is often associated with various pharmacological effects.
- An oxadiazole core that is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. The synthesized compounds containing the oxadiazole structure demonstrated better activity against Gram-positive bacteria compared to Gram-negative bacteria . Specifically, compounds derived from similar structures have shown effectiveness against strains such as Bacillus cereus and Bacillus thuringiensis .
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| This compound | Moderate to strong | Weak to moderate |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has been reported that related oxadiazole derivatives exhibit cytotoxicity against several cancer cell lines, including HCT116 , MCF7 , and HUH7 . Notably, some derivatives showed IC50 values lower than those of established chemotherapeutics like 5-Fluorouracil (5-FU), indicating promising anticancer activity .
| Cell Line | IC50 (µM) | Comparison to 5-FU |
|---|---|---|
| HUH7 | 10.1 | Better |
| MCF7 | 18.78 | Comparable |
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Thymidylate Synthase (TS) : This enzyme is crucial for DNA synthesis. Compounds similar to the target structure have been identified as potent inhibitors of TS with IC50 values ranging from 0.47 to 1.4 µM .
- Induction of Apoptosis : Studies have indicated that certain oxadiazole derivatives can increase the expression levels of pro-apoptotic markers such as p53 and caspase-3 in cancer cells, leading to enhanced apoptotic death .
- Antibacterial Mechanisms : The presence of the sulfonamide group in the structure may contribute to antibacterial activity by interfering with bacterial metabolic pathways .
Case Studies
Several studies have focused on synthesizing and evaluating the biological activities of oxadiazole derivatives:
- A study synthesized a series of oxadiazole-piperidine compounds and assessed their antibacterial properties using disc diffusion methods. Results indicated strong activity against Salmonella typhi and moderate activity against other strains .
- Another investigation into the cytotoxic effects on cancer cell lines found that specific derivatives exhibited significant reductions in cell viability compared to controls, suggesting potential for further development in cancer therapy .
Propriétés
IUPAC Name |
2-(trifluoromethyl)-5-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F6N3O3S/c16-14(17,18)10-2-1-3-11(8-10)28(25,26)24-6-4-9(5-7-24)12-22-23-13(27-12)15(19,20)21/h1-3,8-9H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLKFLHNABBCCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F6N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













